molecular formula C₁₀H₁₂N₄O₅S B152669 Xanthosine, 6-thio- CAS No. 24386-76-3

Xanthosine, 6-thio-

Cat. No. B152669
CAS RN: 24386-76-3
M. Wt: 300.29 g/mol
InChI Key: NWYWQXDBECLBTR-UHFFFAOYSA-N
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Description

Xanthosine, 6-thio- is a chemical compound with the molecular formula C10H12N4O5S . It is a variant of Xanthosine, a nucleoside derived from xanthine and ribose .


Synthesis Analysis

A comprehensive understanding of RNA deamination involves the synthesis and properties of xanthosine-modified RNA . When deamination affects guanosines, a xanthosine (X) containing RNA is generated . The preparation and biophysical properties of X-modified RNA have been studied .


Molecular Structure Analysis

The Xanthosine, 6-thio- molecule contains a total of 34 bond(s); 22 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) .


Chemical Reactions Analysis

Nucleobase deamination, such as A-to-I editing, represents an important posttranscriptional modification of RNA . When deamination affects guanosines, a xanthosine (X) containing RNA is generated . The flexible pairing properties directly affect the recognition of X-modified RNA by reverse transcription enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Xanthosine, 6-thio- is 300.291 . The chemical formula of Xanthosine, 6-thio- is C10H12N4O5S .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes. Consult a doctor .

Future Directions

ITPA status has been linked to altered outcomes for patients undergoing thiopurine or ribavirin therapy . Potentially, ITPA status may affect a large number of patient outcomes, suggesting that modulation of ITPase activity is an important emerging avenue for reducing the number of negative outcomes for ITPA-related disease .

properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYWQXDBECLBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947250
Record name 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thioxanthosine

CAS RN

24386-76-3
Record name 6-Thioxanthosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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